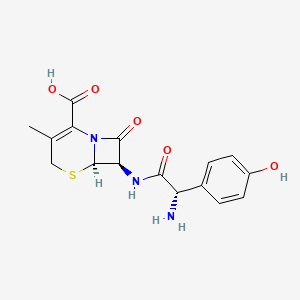

Cefprozil monohydrate

Overview

Description

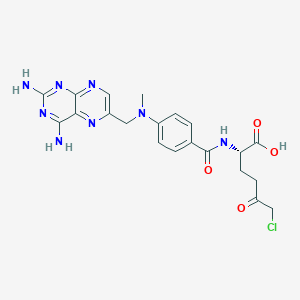

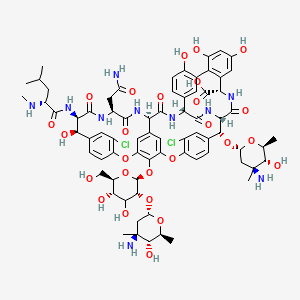

Cefprozil monohydrate is a semi-synthetic broad-spectrum cephalosporin antibiotic . It is commonly used to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others . It is a cis and trans isomeric mixture (≥ 90% cis) and is a pale yellow to yellow crystalline powder .

Molecular Structure Analysis

Cefprozil monohydrate crystallizes in space group P21 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å3, and Z = 4 . The molecular formula for the monohydrate is C18H19N3O5S.H2O and a molecular weight of 407.45 .Chemical Reactions Analysis

Cefprozil monohydrate is susceptible to degradation under various stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical And Chemical Properties Analysis

Cefprozil monohydrate is a pale yellow to yellow crystalline powder . It is well absorbed (95%) with an average plasma half-life in normal subjects of 1.3 hours .Scientific Research Applications

Broad Spectrum Antibacterial Activity

Cefprozil is a semisynthetic beta-lactam cephalosporin, which possesses a broad antibacterial spectrum . It can resist aerobic gram-positive and -negative bacteria . It has been reported to exhibit antibacterial activity against Gram-positive bacteria such as Streptococcus pyogenes, Streptococcus pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus .

Treatment of Various Infections

Cefprozil can also be used to treat respiratory tract, skin or urinary tract infections induced by some anaerobes . Its clinical effect as an antibiotic has long been confirmed .

Pharmacokinetics and Bioequivalence Studies

Cefprozil has been used in pharmacokinetics and bioequivalence studies . For example, a study was conducted to assess the bioequivalence of the granule formulation to a dry suspension in healthy Chinese volunteers and estimate the pharmacokinetic (PK) profiles of cefprozil .

Population Pharmacokinetics

Population pharmacokinetics (PPKs) of Cefprozil have been studied. A PPK model for cefprozil will be a great advantage for clinical use . The final PPK model for cis-, trans-, and total cefprozil was established and validated .

Development of Formulations

A granule formulation of Cefprozil has been developed to improve medication adherence of the patients . The PK parameters of the granule formulation of cefprozil were similar to those of the suspension .

Spectrometric Investigation

Cefprozil has been used in spectrometric investigations. The first method was based upon the interaction of the drug with 3-methyl-benzothiazolinone-2-hydrazone (MBTH) in the presence of ceric ammonium sulfate or ferric chloride as an oxidizing agent .

Mechanism of Action

Cefprozil, also known as Cefprozil hydrate or Cefprozil monohydrate, is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections .

Target of Action

Cefprozil primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

Cefprozil, like the penicillins, is a beta-lactam antibiotic. It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefprozil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefprozil prevents the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Cefprozil exhibits linear pharmacokinetics relative to dose size . It is well absorbed, with approximately 94% of the dose being absorbed . Peak plasma concentrations are achieved 1-2 hours after oral administration . The drug is primarily excreted in the urine, with 60%-70% of the dose excreted as unchanged drug .

Result of Action

The molecular effect of cefprozil’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the bacterial infection .

Action Environment

The action, efficacy, and stability of cefprozil can be influenced by various environmental factors. For instance, the absorption and subsequent bioavailability of cefprozil can be affected by the presence or absence of food in the gastrointestinal tract . Furthermore, the effectiveness of cefprozil can be influenced by the type of bacteria and their resistance mechanisms .

Safety and Hazards

Cefprozil may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, chills, sore throat, mouth sores, pale or yellowed skin, dark colored urine, fever, confusion or weakness, easy bruising, unusual bleeding, a seizure, or kidney problems . It should be handled with care to avoid dust formation and contact with skin and eyes .

Future Directions

properties

IUPAC Name |

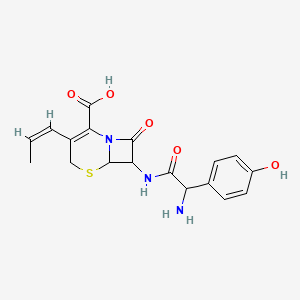

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUMNAHLSSTOU-CIRGZYLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefzil | |

CAS RN |

111900-24-4, 121123-17-9 | |

| Record name | Cefprozil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

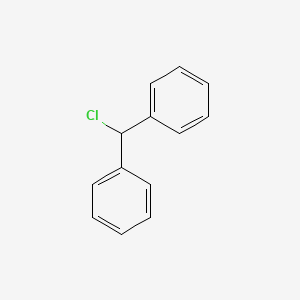

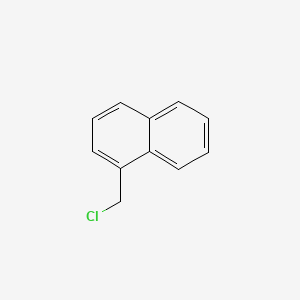

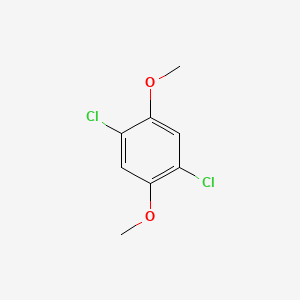

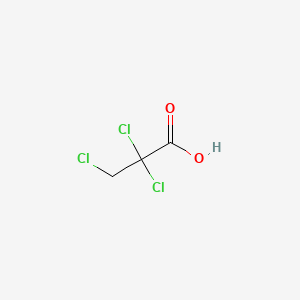

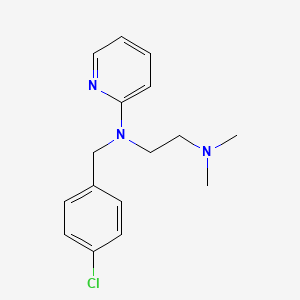

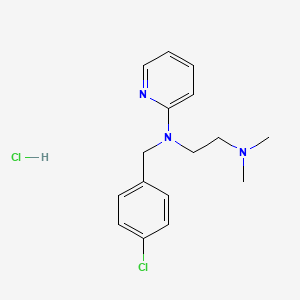

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

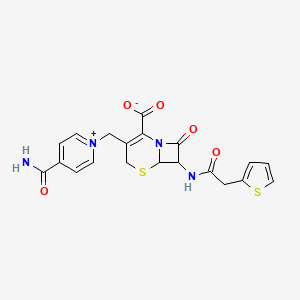

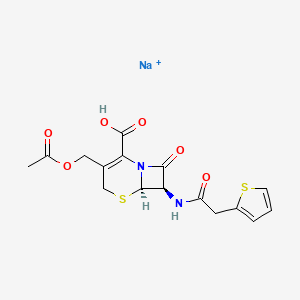

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of cefprozil?

A: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Cefprozil binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: What is the molecular formula and weight of cefprozil?

A: Cefprozil exists in a hydrated form known as cefprozil monohydrate. Its molecular formula is C18H19N3O5S·H2O, and its molecular weight is 407.45 g/mol. [, ]

Q3: Is there spectroscopic data available for cefprozil?

A: Yes, infrared spectroscopy has been used to study cefprozil monohydrate. This technique confirmed the protonation state of functional groups within the molecule, which differs from the neutral form. []

Q4: What is the bioavailability of cefprozil?

A: Cefprozil exhibits excellent absorption after oral administration. Studies in humans have demonstrated an absolute bioavailability of approximately 89-94%. []

Q5: How is cefprozil metabolized and excreted?

A: Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism. Renal clearance accounts for a significant portion of its elimination, although nonrenal clearance also plays a role. []

Q6: Does food affect the absorption of cefprozil?

A: Unlike some other cephalosporins, cefprozil's extent of absorption and rate of elimination remain mostly unaffected by food. While food may slightly delay the time to peak concentration, it does not significantly impact the overall drug levels in the blood. []

Q7: How does cefprozil penetrate into different tissues?

A: Cefprozil demonstrates good tissue penetration. Studies have shown its presence in various tissues and fluids, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [] Notably, concentrations in these tissues remain higher than the minimum inhibitory concentrations (MICs) for common pathogens associated with infections in those sites.

Q8: How do the pharmacokinetic parameters of cefprozil compare to those of cefaclor?

A: While cefprozil might be absorbed slightly slower and reach lower peak concentrations in plasma compared to cefaclor, it exhibits a significantly longer half-life (approximately twofold). [, , ] Consequently, the area under the curve (AUC) for cefprozil is notably larger, suggesting a greater overall exposure to the drug compared to cefaclor at the same dose. []

Q9: What types of infections is cefprozil used to treat?

A9: Cefprozil is primarily indicated for treating bacterial infections caused by susceptible organisms. These include:

- Respiratory tract infections: Otitis media, sinusitis, pharyngitis, tonsillitis, acute bacterial exacerbations of chronic bronchitis. [, , , , ]

- Skin and skin structure infections: Impetigo, abscesses, cellulitis. [, ]

- Urinary tract infections: Cystitis, pyelonephritis. []

Q10: How effective is cefprozil compared to other antibiotics?

A: Clinical trials have demonstrated that cefprozil exhibits comparable or superior efficacy to other commonly prescribed antibiotics for various infections. [, , , , ] Notably, it shows effectiveness in treating children with recurrent and persistent acute otitis media. []

Q11: What is the usual dosage regimen for cefprozil?

A11: Dosage regimens for cefprozil are not discussed in this Q&A section, as the focus is on scientific research and not clinical guidance.

Q12: Are there any known mechanisms of resistance to cefprozil?

A: Yes, bacteria can develop resistance to cefprozil through various mechanisms, primarily through mutations in penicillin-binding proteins (PBPs). [, ] Changes in PBPs, especially PBP1a and PBP2x, can reduce cefprozil's binding affinity and effectiveness. [] Other resistance mechanisms include the production of β-lactamases, which can hydrolyze cefprozil, rendering it inactive. [, ]

Q13: Does cefprozil show cross-resistance with other antibiotics?

A: Cross-resistance is possible, especially with other β-lactam antibiotics like penicillin and other cephalosporins. [, ] Resistance mechanisms, like modified PBPs or β-lactamase production, can confer resistance to multiple β-lactams.

Q14: What analytical methods are used to determine cefprozil concentrations?

A: Several analytical methods are employed for quantifying cefprozil levels in various matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is widely used to determine cefprozil concentrations in plasma, urine, and other biological samples. [, , , , , , , , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous measurement of both cis and trans isomers of cefprozil in plasma. [, ]* Bioassay: Microbiological assays can also be used to determine cefprozil concentrations, particularly in middle ear fluid samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.